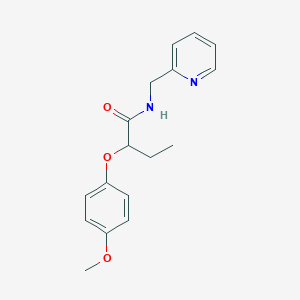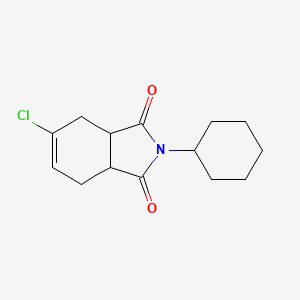![molecular formula C16H25NO B5033921 [1-(3-phenylbutyl)-2-piperidinyl]methanol](/img/structure/B5033921.png)
[1-(3-phenylbutyl)-2-piperidinyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(3-phenylbutyl)-2-piperidinyl]methanol, also known as PBPM, is a chemical compound that belongs to the class of piperidine derivatives. It is a psychoactive drug that acts as a selective agonist for the μ-opioid receptor. PBPM has been used for scientific research purposes to understand its mechanism of action and physiological effects.
Mechanism of Action
[1-(3-phenylbutyl)-2-piperidinyl]methanol acts as a selective agonist for the μ-opioid receptor, which is a G protein-coupled receptor that is involved in the modulation of pain, reward, and addiction. This compound binds to the μ-opioid receptor and activates downstream signaling pathways, leading to the release of endogenous opioids such as enkephalins and endorphins. This results in the modulation of pain perception and the induction of feelings of reward and euphoria.
Biochemical and physiological effects:
This compound has been shown to have analgesic and antinociceptive effects in animal models. It has also been shown to have antidepressant properties and can improve mood in animal models of depression. This compound has been shown to modulate the immune system and the gut microbiome, which may have implications for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
[1-(3-phenylbutyl)-2-piperidinyl]methanol is a useful tool for scientific research because it is a selective agonist for the μ-opioid receptor, which is involved in many physiological processes. However, this compound is a psychoactive drug and must be handled with care. Additionally, this compound has limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on [1-(3-phenylbutyl)-2-piperidinyl]methanol. One area of interest is the role of the μ-opioid receptor in addiction and withdrawal. This compound can be used to investigate the mechanisms underlying opioid addiction and withdrawal and to develop new treatments for these conditions. Another area of interest is the modulation of the immune system and the gut microbiome by opioids. This compound can be used to investigate the effects of opioids on these systems and to develop new treatments for inflammatory diseases. Finally, this compound can be used to investigate the role of the μ-opioid receptor in pain perception and to develop new analgesic drugs.
Synthesis Methods
[1-(3-phenylbutyl)-2-piperidinyl]methanol can be synthesized by the reaction of 3-phenylbutyronitrile with 2-piperidinone in the presence of sodium borohydride. The resulting product is then converted to the corresponding methanol by the reduction with lithium aluminum hydride. The synthesis of this compound has been reported in several research articles and is a well-established method.
Scientific Research Applications
[1-(3-phenylbutyl)-2-piperidinyl]methanol has been used extensively in scientific research to understand its mechanism of action and physiological effects. It has been shown to have analgesic, antinociceptive, and antidepressant properties. This compound has also been used to study the role of the μ-opioid receptor in addiction and withdrawal. Additionally, this compound has been used to investigate the effects of opioids on the immune system and the gut microbiome.
Properties
IUPAC Name |
[1-(3-phenylbutyl)piperidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-14(15-7-3-2-4-8-15)10-12-17-11-6-5-9-16(17)13-18/h2-4,7-8,14,16,18H,5-6,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGANQIAXOIFQLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1CCCCC1CO)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-piperidinyl}-4-(4-fluorophenyl)piperazine](/img/structure/B5033838.png)
![methyl [8-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2,4-dioxo-1-(2-phenylethyl)-1,3,8-triazaspiro[4.5]dec-3-yl]acetate](/img/structure/B5033843.png)
![N-[1-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]cyclopentanecarboxamide](/img/structure/B5033845.png)
![5-(3,4-dichlorophenyl)-2-(1-piperidinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5033851.png)

![3-bromo-4-ethoxy-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5033858.png)
![N-(1,3-benzothiazol-2-ylmethyl)-N-methyl-3-[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5033865.png)

![9-methyl-10-{[methyl(octadecyl)amino]methyl}-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B5033883.png)
![({2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B5033888.png)

![1-methoxy-3-[4-(4-nitrophenoxy)butoxy]benzene](/img/structure/B5033909.png)
![2,2'-[(4-bromo-1,2-phenylene)bis(oxy)]diethanol](/img/structure/B5033917.png)

